Perimetazine

Descripción general

Descripción

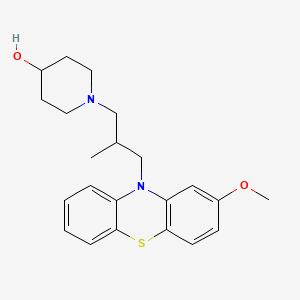

Perimetazine is a phenothiazine derivative with the chemical formula C22H28N2O2S . It is known for its applications in various fields, including medicine and chemistry. Phenothiazines are tricyclic heterocycles with a sulfur atom in position 5 and a nitrogen atom in position 10, usually substituted in positions 2 and 10 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Perimetazine can be synthesized through a series of chemical reactions involving phenothiazine derivatives. The synthesis typically involves the following steps:

Nitration: Phenothiazine is nitrated to introduce nitro groups.

Reduction: The nitro groups are reduced to amines.

Alkylation: The amines are alkylated to form the desired phenothiazine derivative.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Raw Material Preparation: High-purity phenothiazine and other reagents are prepared.

Reaction Optimization: Reaction conditions such as temperature, pressure, and catalysts are optimized for maximum efficiency.

Purification: The final product is purified using techniques like crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Perimetazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxide and N-oxide metabolites.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Substitution reactions can introduce different functional groups into the phenothiazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include cerium (IV) in acidic media.

Reduction: Reducing agents like hydrogen gas and palladium catalysts are used.

Substitution: Various alkylating agents and catalysts are employed.

Major Products:

Sulfoxide Metabolites: Formed during oxidation reactions.

N-oxide Metabolites: Another product of oxidation.

Alkylated Phenothiazines: Formed during substitution reactions.

Aplicaciones Científicas De Investigación

Clinical Applications

-

Allergic Conditions :

- Used to treat seasonal allergic rhinitis, urticaria, and angioedema.

- Effective as adjunctive therapy in anaphylactic reactions alongside epinephrine.

-

Nausea and Vomiting :

- Commonly prescribed for postoperative nausea and vomiting.

- Utilized in chemotherapy-induced nausea management due to its potent antiemetic activity.

- Motion Sickness :

- Sedation :

Neuropharmacological Studies

A study demonstrated that this compound exhibits central nervous system depressant effects, including sedation and muscle relaxation. The findings suggest potential benefits in managing anxiety-related disorders due to its calming effects on the CNS .

Comparison with Other Antipsychotics

Research comparing this compound with other antipsychotics indicated that while it is effective in managing symptoms of delirium, it may not outperform atypical antipsychotics like risperidone in certain metrics such as overall efficacy and side effect profile. However, it presents a lower risk of extrapyramidal symptoms compared to typical antipsychotics like haloperidol .

Use in Delirium Treatment

A systematic review encompassing nine trials with 727 participants found that this compound was effective in treating delirium among hospitalized patients. The results indicated no significant differences in adverse events when compared to non-antipsychotic treatments .

Data Table: Summary of Clinical Applications

| Application | Indication | Mechanism of Action | Evidence Level |

|---|---|---|---|

| Allergic Conditions | Seasonal rhinitis, urticaria | H1 receptor antagonist | High |

| Nausea and Vomiting | Postoperative nausea | Antidopaminergic | Moderate |

| Motion Sickness | Preventive treatment | Antihistamine + Anticholinergic | High |

| Sedation | Pre-procedure sedation | CNS depressant effects | High |

Mecanismo De Acción

Perimetazine exerts its effects through multiple mechanisms:

Histamine H1 Receptor Antagonism: Blocks histamine receptors to reduce allergic reactions.

Dopamine Receptor Antagonism: Weakly antagonizes dopamine receptors, contributing to its sedative effects.

Muscarinic Receptor Antagonism: Blocks muscarinic receptors, aiding in its use as a sleep aid.

NMDA Receptor Antagonism: Acts as a non-competitive antagonist of NMDA receptors, promoting sedation.

Comparación Con Compuestos Similares

Perimetazine is compared with other phenothiazine derivatives:

Promethazine: Similar in structure and function, used as an antihistamine and sedative.

Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

Levomepromazine: Used for its sedative and antiemetic effects.

Actividad Biológica

Perimetazine is a first-generation antihistamine belonging to the phenothiazine class, primarily used for its sedative and antiemetic properties. This article delves into the biological activity of this compound, exploring its pharmacological mechanisms, therapeutic applications, adverse effects, and relevant case studies.

This compound operates primarily as an H1 receptor antagonist , which inhibits the action of histamine, a key mediator in allergic responses. Additionally, it exhibits antidopaminergic properties by blocking dopamine receptors in the mesolimbic pathway, contributing to its sedative effects. The compound also antagonizes muscarinic and alpha-adrenergic receptors , which further enhances its utility in treating nausea and vomiting as well as anxiety-related symptoms .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 25% (oral) |

| Volume of distribution | ~970 L (30 L/kg) |

| Protein binding | 93% (mainly to albumin) |

| Metabolism | Predominantly via CYP2D6 |

| Elimination half-life | 12-15 hours |

| Renal clearance | 5.9 mL/min |

This compound undergoes extensive first-pass metabolism, resulting in lower systemic availability when administered orally compared to intravenous routes .

Therapeutic Applications

This compound is indicated for several conditions:

- Allergic reactions : Effective in managing symptoms of allergic rhinitis and urticaria.

- Nausea and vomiting : Particularly useful in preoperative settings and for motion sickness.

- Sedation : Employed as a sedative in various clinical situations due to its CNS depressant effects .

Adverse Effects

Despite its therapeutic benefits, this compound is associated with a range of adverse effects:

- CNS Effects : Drowsiness, dizziness, and confusion are common, especially in elderly patients.

- Anticholinergic Effects : Dry mouth, constipation, urinary retention, and blurred vision may occur due to muscarinic receptor antagonism.

- Cardiovascular Effects : Orthostatic hypotension and tachycardia have been reported due to alpha-adrenergic blockade .

Case Studies

Several case studies highlight the clinical implications of this compound use:

- Case Study on Abuse : A report detailed a case of a 23-year-old female who experienced confusion and aggressive behavior after ingesting a mixture containing this compound. This underscores the potential for misuse, particularly in combination with other substances like opiates .

- Therapeutic Efficacy : In a clinical setting involving patients with severe allergic reactions, this compound was administered alongside corticosteroids. Patients showed significant improvement in symptoms within hours, demonstrating its rapid onset of action .

- Sedation Protocols : In surgical settings, this compound has been effectively used as part of preoperative sedation protocols. A study indicated that patients receiving this compound reported lower anxiety levels compared to those receiving placebo .

Propiedades

IUPAC Name |

1-[3-(2-methoxyphenothiazin-10-yl)-2-methylpropyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2S/c1-16(14-23-11-9-17(25)10-12-23)15-24-19-5-3-4-6-21(19)27-22-8-7-18(26-2)13-20(22)24/h3-8,13,16-17,25H,9-12,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRWAVVTDKZRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)O)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864359 | |

| Record name | 1-[3-(2-Methoxy-10H-phenothiazin-10-yl)-2-methylpropyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13093-88-4 | |

| Record name | Perimetazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13093-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perimetazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(2-Methoxy-10H-phenothiazin-10-yl)-2-methylpropyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perimetazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERIMETAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R880S54IS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.